molecular formula C18H16ClNO5S B2831871 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1225337-61-0

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2831871
CAS No.: 1225337-61-0
M. Wt: 393.84
InChI Key: BDOJTKURRHJANC-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride is a specialized bifunctional reagent designed for advanced chemical synthesis and bioconjugation. Its molecular architecture incorporates two key reactive centers: a sulfonyl chloride group and a protected amine in the form of a phthalimide (1,3-dioxoisoindole) group. This structure makes it a valuable building block for constructing complex molecules, particularly for introducing sulfonamide functionalities, which are a critical pharmacophore in many therapeutic agents . In pharmaceutical development, this compound serves as a crucial intermediate for creating targeted molecules. The reagent can be used to synthesize novel sulfonamide derivatives, which are known to modulate a wide range of biological targets and are prevalent in drugs for conditions such as infections, hypertension, and inflammation. The phthalimide group acts as a protected primary amine, which can be readily deprotected under mild conditions to generate a free amine for further functionalization, enabling the sequential and selective construction of complex molecular architectures. Furthermore, this chemical finds significant application in bioconjugation and materials science. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols, allowing researchers to covalently link this molecule to other synthetic building blocks, biomolecules, or polymeric surfaces . This is instrumental in developing advanced drug delivery systems, diagnostic assays, and new polymeric materials with tailored properties. The presence of the aromatic methyl groups can enhance the lipophilicity and influence the crystallinity of the resulting compounds, allowing for fine-tuning of physical properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-2,5-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-11-10-16(26(19,23)24)12(2)9-15(11)25-8-7-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOJTKURRHJANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Phthalimide Moiety: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Etherification: The phthalimide is then reacted with an appropriate alkyl halide under basic conditions to introduce the ethoxy group.

    Sulfonylation: The final step involves the sulfonylation of the dimethylbenzene ring using chlorosulfonic acid or a similar sulfonylating agent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The phthalimide moiety can be reduced to phthalic acid derivatives under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine or triethylamine).

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Phthalic Acid Derivatives: Formed by reduction of the phthalimide moiety.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine

In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, allowing for the attachment of various functional groups or labels. This modification is useful in studying protein function and interactions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, surfactants, and other performance materials.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate bonds. This reactivity is exploited in various chemical modifications and synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Reactive Group Molecular Weight (g/mol) Key Applications
4-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride Benzene sulfonyl chloride -SO₂Cl ~354.8 (calculated) Sulfonylation reactions, drug intermediates
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride () Acetyl chloride -COCl 219.6 (reported) Acylation reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]propanenitrile () Aliphatic nitrile -CN, -S- 232.26 (reported) Thioether linkages, polymer synthesis
2-Chloro-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethanone () Chloroethyl ketone -COCl, -Cl 297.7 (calculated) Kinase inhibitor intermediates
Key Observations :

Reactivity :

  • The target compound’s sulfonyl chloride group is more electrophilic than the acetyl chloride (-COCl) in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride , enabling broader applications in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
  • In contrast, 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]propanenitrile lacks a sulfonyl group but contains a nitrile (-CN), favoring click chemistry or polymerization .

Synthetic Utility :

  • Sulfonyl chlorides are often synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂), a method also employed for acyl chlorides (e.g., in ) .

Stability and Handling

  • Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. The target compound’s stability is likely comparable to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride , which requires anhydrous storage .

Limitations and Data Gaps

  • Direct comparative studies on the target compound’s reactivity or biological activity are scarce. Most data are inferred from structurally related compounds (e.g., –4).
  • Experimental validation of its physicochemical properties (e.g., solubility, logP) is needed for industrial or pharmacological applications.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves coupling reactions between isoindole derivatives and sulfonyl chloride precursors. A reflux setup with absolute ethanol and glacial acetic acid as a catalyst (e.g., analogous to methods for 4-amino-triazole derivatives ) can optimize yield. Stepwise monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is advised. For structural analogs, sulfonyl chloride formation often employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at 2,5-positions and ethoxy linkage) and confirm isoindole ring integrity.
  • FT-IR : Peaks near 1750 cm⁻¹ (C=O stretch) and 1370 cm⁻¹ (S=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystallographic data, particularly for resolving sulfonyl chloride geometry .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors, which are corrosive.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during sulfonation reactions involving this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing nucleophiles. Systematic approaches include:
  • Control Experiments : Repeat reactions under anhydrous vs. humid conditions to assess hydrolysis interference.
  • Kinetic Studies : Use stopped-flow techniques to monitor intermediate formation.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states to explain anomalous results .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on the sulfonyl chloride’s electrophilic reactivity with nucleophilic residues (e.g., cysteine thiols) .

Q. How does the compound’s reactivity compare to structural analogs in functionalization reactions?

  • Methodological Answer : Comparative analysis via the following table highlights key differences:
CompoundKey Structural FeatureReactivity Profile
Target Compound2,5-Dimethylbenzene sulfonyl chloride + isoindole ethoxy linkerHigh electrophilicity at sulfonyl chloride; steric hindrance from methyl groups slows nucleophilic substitution
3-(1,3-Dioxoisoindolin-2-yl)propanoyl chlorideAcyl chloride + isoindoleFaster acylation but lower stability in aqueous media
4-(1,3-Dioxoisoindolin-2-yl)butane-1-sulfonyl chlorideLonger alkyl chainReduced steric hindrance increases reaction rates with bulky nucleophiles

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?

  • Methodological Answer :
  • Twinned Crystals : Common due to flexible ethoxy linker; use SHELXD for initial phase solutions and SHELXL for refinement with TWIN commands .
  • Disorder in Methyl Groups : Apply restraints (e.g., SIMU, DELU) during refinement to model thermal motion accurately.
  • High-Z Elements (S, Cl) : Utilize anomalous scattering data (Cu-Kα radiation) to improve phase determination .

Methodological Design & Data Analysis

Q. How should researchers design experiments to explore the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals. Sodium acetate/1-octanesulfonate buffer (pH 4.6) is suitable for initial stability screening .
  • Activation Energy Calculation : Use Arrhenius plots from accelerated stability studies (40–60°C) to predict shelf-life.

Q. What advanced techniques validate the compound’s role as a protease inhibitor in mechanistic studies?

  • Methodological Answer :
  • Activity-Based Protein Profiling (ABPP) : Label active proteases with a fluorescent probe after compound treatment.
  • X-ray Crystallography of Enzyme-Complex : Co-crystallize the compound with the target protease (e.g., trypsin) to resolve binding interactions at the catalytic site .

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